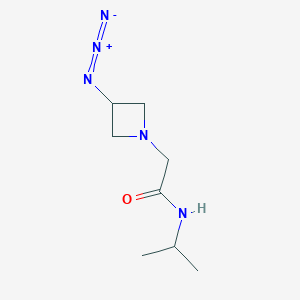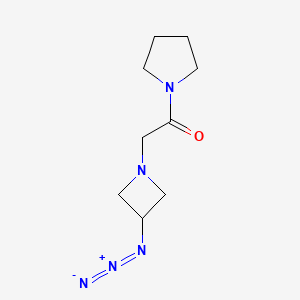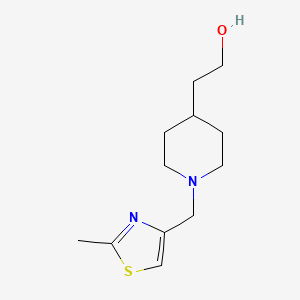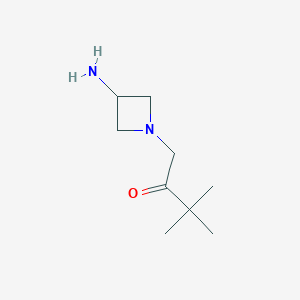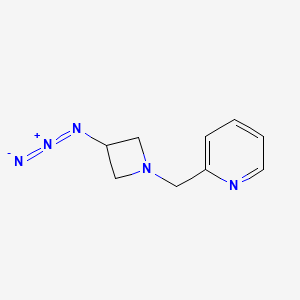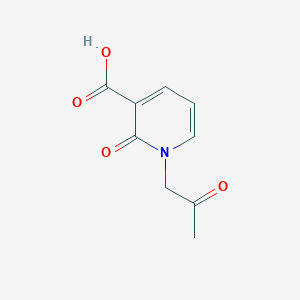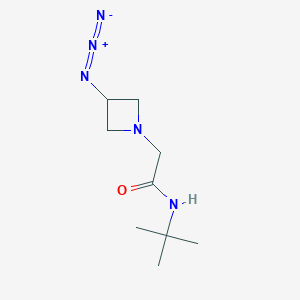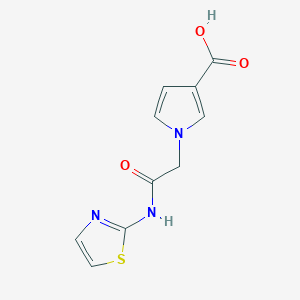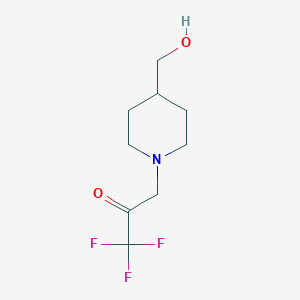
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one
Overview
Description
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C9H14F3NO2 and its molecular weight is 225.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution is a key reaction in organic chemistry, where compounds like piperidine, a structural motif related to the query compound, react with electron-deficient aromatics. This reaction mechanism is crucial for synthesizing various organic compounds, including pharmaceuticals and polymers (Pietra & Vitali, 1972).
Biomass Conversion to Furan Derivatives
Compounds derived from biomass, such as 5-Hydroxymethylfurfural (HMF), can be transformed into valuable chemicals and fuels. The research on conversion processes and the use of HMF as a platform chemical underscores the importance of hydroxymethyl-functionalized compounds in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
CF Bond Activation in Aliphatic Fluorides
The activation and functionalization of aliphatic C-F bonds are pivotal in synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals, agrochemicals, and material science. Techniques to cleave and transform C-F bonds into useful functional groups are crucial for the development of novel fluorinated compounds (Shen et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of polyfluoroalkyl chemicals, which share fluorinated motifs with the query compound, is essential for assessing their environmental impact and biodegradability. Research in this area explores the mechanisms and efficiency of microbial degradation processes (Liu & Avendaño, 2013).
Ionic Liquids and Phase Behavior
Studies on the phase behavior of ionic liquids with various solutes, including hydrophobic and hydrophilic compounds, highlight the potential applications of such systems in separation processes and as solvents for chemical reactions. This research area could be relevant for understanding solubility and reaction mediums for compounds like the one (Visak et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-(hydroxymethyl)piperidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)5-13-3-1-7(6-14)2-4-13/h7,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNMSQYVKZQZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


